molecular formula C8H7NO3 B150631 (R)-2-(4-Nitrophenyl)oxirane CAS No. 78038-42-3

(R)-2-(4-Nitrophenyl)oxirane

Cat. No. B150631
CAS RN: 78038-42-3
M. Wt: 165.15 g/mol
InChI Key: YKIUTLHCSNCTDZ-MRVPVSSYSA-N
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Description

(R)-2-(4-Nitrophenyl)oxirane, commonly known as (R)-NPO, is a chiral epoxide that has been widely used in chemical and biological research. It is a versatile compound that has various applications in organic synthesis, catalysis, and drug discovery.

Scientific Research Applications

  • Synthesis of N-(2-Carboxyphenyl)aryloxalmonoamides : A novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This method is applicable for the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides from (3-(2-nitrophenyl)oxiran-2-yl)(aryl)methanones and is high yielding, offering a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

  • Chiral Resolution Reagent : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is a new, synthetic, enantiopure, chiral resolution reagent. It reacts with a variety of α-chiral primary and secondary amines through a regioselective ring-opening, making it a versatile reagent for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

  • Antimicrobial and Insect Antifeedant Activities : A series of biphenyl keto oxiranes have been synthesized and shown to exhibit antimicrobial and insect antifeedant activities. The yields of these oxiranes are over 95%, and they have been characterized by various spectral methods (Thirunarayanan & Vanangamudi, 2016).

  • Synthesis of Enantiomerically Pure Compounds : An applicable synthesis method for 2-substituted oxirane-2-carboxylic esters, which are of interest as inhibitors for non-insulin-dependent diabetes mellitus treatment, has been developed. This method involves alkylation followed by Sharpless epoxidation (Scott & Golding, 2004).

  • Crystal Structure Studies : The crystal structures of diasteromeric chalcone epoxides derivatives, including compounds with 3-(4-nitrophenyl)oxirane structures, have been investigated. This research provides insights into the molecular interactions and stability of these compounds (Obregón-Mendoza et al., 2014).

  • Biocidal Compounds Synthesis for Plastic Industry : New biocidal compounds were synthesized, including those derived from epoxidation of nicotinonitrile with 4-nitrophenyl structures. These compounds have shown potential as antimicrobial agents for the plastic industry (Zaiton et al., 2018).

  • Estrogen Receptor Affinity and Antitumor Activity : Research on 1,1-bis(4-acetoxyphenyl)-2-phenylethenes, including derivatives with oxirane structures, has provided insights into their estrogen receptor affinity, estrogenic and antiestrogenic properties, and mammary tumor inhibiting activity (Schneider, 1986).

properties

IUPAC Name

(2R)-2-(4-nitrophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIUTLHCSNCTDZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361256
Record name (R)-2-(4-Nitrophenyl)oxirane
Source EPA DSSTox
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(4-Nitrophenyl)oxirane

CAS RN

78038-43-4, 78038-42-3
Record name (2R)-2-(4-Nitrophenyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78038-43-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-Nitrostyrene oxide
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Record name (R)-2-(4-Nitrophenyl)oxirane
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Record name (S)-2-(4-Nitrophenyl)oxirane
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Record name (R)-2-(4-Nitrophenyl)oxirane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To an ice-cold stirred suspension of 4-nitrophenacyl bromide (80 g, 0.33 mol) in methanol (800 mL) was added sodium borohydride (13.64 g, 0.36 mol) in small portions. After stirring for 2 h at 0-5° C., potassium carbonate (45.20 g, 0.33 mol) was added in small portions at the same temperature. The suspension was stirred for 18 h at room temperature, diluted with brine (600 mL) and extracted with diethyl ether (600 mL, 500 mL), the combined organic layers were dried over sodium sulfate, filtered and evaporated. The title compound (54.87 g, 0.33 mmol, 100%) was obtained as a pale yellow solid.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
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Quantity
13.64 g
Type
reactant
Reaction Step Three
Quantity
45.2 g
Type
reactant
Reaction Step Four
Name
brine
Quantity
600 mL
Type
solvent
Reaction Step Five
Yield
100%

Synthesis routes and methods II

Procedure details

To 1 ml of Tris-SO4 buffer (50 mM, pH=7.3) containing 0.25 mM of para-nitro styrene oxide and 0.5 mM of NaN3, 0.7 mg of purified enzyme, obtained according to Example 1, was added. The reaction was stopped after 15 min and the solution was extracted with diethylether. The organic phase was analysed by chiral HPLC. The remaining (S)-para-nitro styrene oxide was obtained with an e.e. >99% and the product (R)-2-azido-1-(para-nitro-phenyl)-ethanol with an e.e. of 96%. The other regio-isomer 2-azido-2-(para-nitro-phenyl)-ethanol was formed in a ratio of 1:217 compared to (R)-2-azido-1-(para-nitro-phenyl)-ethanol. From this we concluded that the enzymatic azidolysis is almost absolutely regioselective (β selectivity>99%). The observed lower regioselectivity during a kinetic resolution on a longer time scale was due to the unwanted chemical side reaction.
[Compound]
Name
Tris SO4
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
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Reaction Step One
Name
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Reaction Step One

Synthesis routes and methods III

Procedure details

2-Bromo-1-(4-nitrophenyl)ethanone (1.9 g, 7.9 mmol) was stirred in methanol (30 mL) and the suspension cooled in an ice bath. Sodium borohydride (0.33 g, 8.7 mmol) was added in one portion and after five minutes the ice bath was removed and the mixture stirred at room temperature. After three hours potassium carbonate (1.1 g, 7.9 mmol) was added, and the mixture stirred at room temperature for a further 16 hours. The methanol was evaporated, water (50 mL) was added, and the mixture extracted with DCM (3×100 mL). The combined DCM phases were washed with brine, dried (sodium sulfate) and evaporated to give the title compound (I83) (1.296 g, 99% yield) as a yellow solid; 1H NMR (400 MHz, CDCl3) δ 8.25-8.18 (m, 2H), 7.50-7.41 (m, 2H), 3.96 (dd, J=4.1, 2.5 Hz, 1H), 3.23 (dd, J=5.5, 4.1 Hz, 1H), 2.78 (dd, J=5.5, 2.5 Hz, 1H). LCMS Method C: it 5.42 min.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
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0.33 g
Type
reactant
Reaction Step Two
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Name
ice
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Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(4-Nitrophenyl)oxirane
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Citations

For This Compound
7
Citations
A Li, J Liu, SQ Pham, Z Li - Chemical Communications, 2013 - pubs.rsc.org
A triple mutant of P450pyr monooxygenase (P450pyrTM) catalysed the epoxidation of several para-substituted styrenes as the first enzyme showing high (R)-enantioselectivity and high …
Number of citations: 51 pubs.rsc.org
J Zhao, YY Chu, AT Li, X Ju, XD Kong… - Advanced Synthesis …, 2011 - Wiley Online Library
A novel epoxide hydrolase (BMEH) with unusual (R)‐enantioselectivity and very high activity was cloned from Bacillus megaterium ECU1001. Highest enantioselectivities (E>200) were …
Number of citations: 52 onlinelibrary.wiley.com
R Kumar, SI Wani, NS Chauhan, R Sharma… - Protein Expression and …, 2011 - Elsevier
A putative epoxide hydrolase-encoding gene was identified from the genome sequence of Cupriavidus metallidurans CH34. The gene was cloned and overexpressed in Escherichia …
Number of citations: 24 www.sciencedirect.com
THK Thvedt, E Fuglseth, E Sundby, BH Hoff - Tetrahedron, 2010 - Elsevier
Both enantiomers of eight 1-aryl-2-fluoroethylamines have been synthesised starting with 1-aryl-2-fluoroethanones. Kinetic resolution of the amines using lipase B from Candida …
Number of citations: 29 www.sciencedirect.com
AE Ballok, CD Bahl, EL Dolben, AK Lindsay… - Journal of …, 2012 - Am Soc Microbiol
Pseudomonas aeruginosa secretes an epoxide hydrolase virulence factor that reduces the apical membrane expression of ABC transporters such as the cystic fibrosis transmembrane …
Number of citations: 21 journals.asm.org
AE Ballok - 2013 - search.proquest.com
Pseudomonas aeruginosa is an opportunistic pathogen of humans and the leading cause of mortality in patients with the inherited disorder cystic fibrosis (CF). The focus of the studies …
Number of citations: 0 search.proquest.com
RM Haak, C Tarabiono, DB Janssen… - Organic & …, 2007 - pubs.rsc.org
3-Alkenyl and heteroaryl chloroalcohols have been obtained in excellent enantiomeric excess (>99%) by enzymatic kinetic resolution using the haloalcohol dehalogenase HheC. Yields …
Number of citations: 50 pubs.rsc.org

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